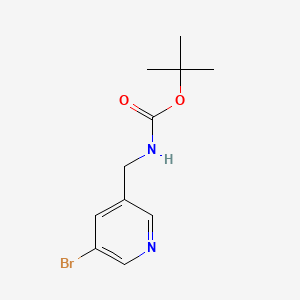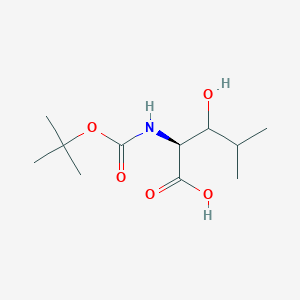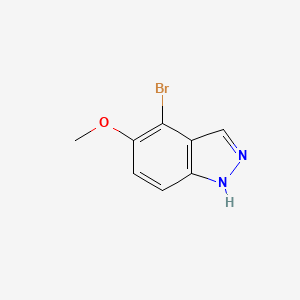
2-Ethoxy-4-methylbenzaldehyd
Übersicht
Beschreibung
2-Ethoxy-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is characterized by an ethoxy group at the second position and a methyl group at the fourth position on the benzene ring, with an aldehyde functional group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-methylbenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
2-Ethoxy-4-methylbenzaldehyde, like other benzylic compounds, can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets often involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
It’s known that benzylic compounds can influence various biochemical pathways due to their ability to undergo diverse chemical reactions .
Pharmacokinetics
The compound’s molecular weight (1642) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
It’s known that the compound can undergo various chemical reactions, which may result in diverse biological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Ethoxy-4-methylbenzaldehyde. For instance, the compound is stable at a storage temperature of 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-ethoxy-4-methylbenzene using the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of 2-ethoxy-4-methylbenzaldehyde often involves the same Vilsmeier-Haack reaction due to its efficiency and high yield. The process is scaled up with careful control of reaction parameters to ensure consistency and purity of the product.
Types of Reactions:
Oxidation: 2-Ethoxy-4-methylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid, 2-ethoxy-4-methylbenzoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol, 2-ethoxy-4-methylbenzyl alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Ethoxy-4-methylbenzoic acid.
Reduction: 2-Ethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-methylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methylbenzaldehyde: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
2-Ethoxybenzaldehyde: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 2-Ethoxy-4-methylbenzaldehyde’s unique combination of ethoxy and methyl groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its specific structure allows for targeted modifications, enhancing its utility in various applications.
By understanding the properties, preparation methods, chemical reactions, and applications of 2-ethoxy-4-methylbenzaldehyde, researchers can better utilize this compound in their scientific endeavors.
Eigenschaften
IUPAC Name |
2-ethoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPACITYHAIVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)
![Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1531015.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)


![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)

![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)
